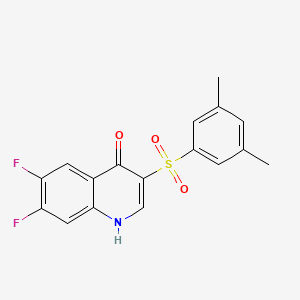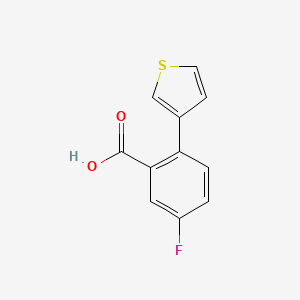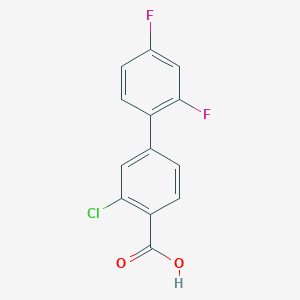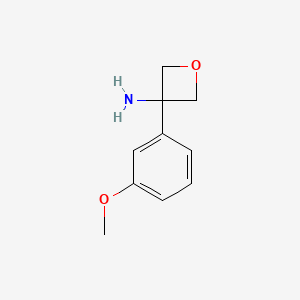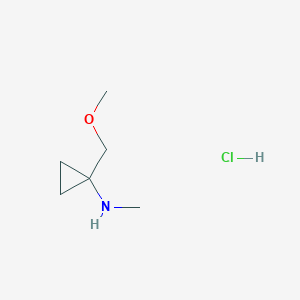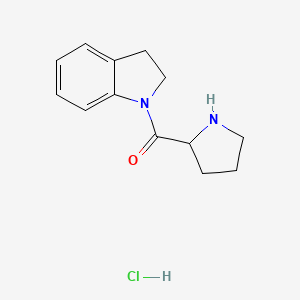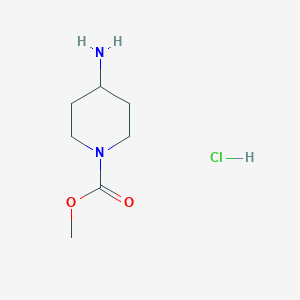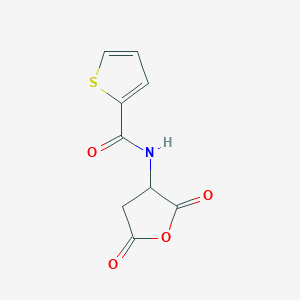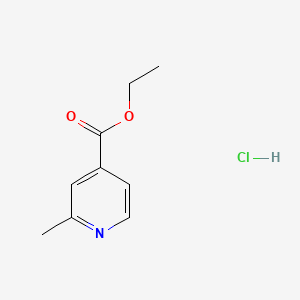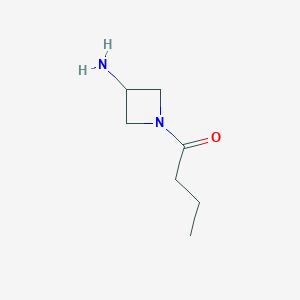
1-(3-Aminoazetidin-1-yl)butan-1-one
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “1-(3-Aminoazetidin-1-yl)butan-1-one” consists of a butanone group attached to an aminoazetidine group. The molecular weight of this compound is 142.2 g/mol.Physical And Chemical Properties Analysis
“this compound” is a powder . The compound has a molecular weight of 142.2 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Chemical Synthesis and Structural Analysis : Research on azetidine derivatives, including those similar to 1-(3-Aminoazetidin-1-yl)butan-1-one, focuses on synthesizing novel compounds and analyzing their structure through spectral data. Such studies are foundational for understanding the chemical properties and potential applications of these compounds in medicinal chemistry and materials science (Rathinamanivannan et al., 2019).
Medicinal Intermediates Synthesis : The synthesis of azetidine derivatives as medicinal intermediates demonstrates the compound's role in drug development. This research involves multi-step chemical reactions to produce intermediates with specified molecular structures, which are then characterized using techniques like NMR (Yang, 2009).
Biological Evaluation and Potential Applications
Antibacterial and Anticancer Activities : Studies have investigated the antimicrobial and anticancer activities of azetidine derivatives, including in silico and in vitro evaluations. Such compounds have shown promise in docking studies against bacterial proteins and in vitro anticancer activity, highlighting their potential as therapeutic agents (Rathinamanivannan et al., 2019).
DPP-IV Inhibition for Diabetes Treatment : The synthesis and evaluation of triazepane derivatives, which are structurally related to azetidine compounds, have demonstrated potential as inhibitors of the DPP-IV enzyme. This suggests their applicability in developing treatments for type 2 diabetes, highlighting the broader scope of azetidine derivatives in medicinal chemistry (Park et al., 2009).
Quinolone Antibiotics Development : The integration of azetidine derivatives into the quinolone nucleus has resulted in compounds with significant antibacterial activity, particularly against MRSA. This research underscores the value of azetidine derivatives in designing new antibiotics to combat resistant bacterial strains (Ikee et al., 2007).
Mecanismo De Acción
Target of Action
The primary target of 1-(3-Aminoazetidin-1-yl)butan-1-one is Dipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism, making it a significant target for diabetes management .
Mode of Action
This inhibition could lead to an increase in the levels of incretin hormones, which stimulate insulin secretion, thereby regulating blood glucose levels .
Biochemical Pathways
The inhibition of Dipeptidyl peptidase 4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are responsible for stimulating insulin secretion in response to meals. By inhibiting Dipeptidyl peptidase 4, the degradation of these hormones is prevented, leading to increased insulin secretion and decreased glucagon release. This results in a decrease in hepatic glucose output and an improvement in beta-cell function .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve an increase in insulin secretion and a decrease in glucagon release, leading to improved blood glucose control . This could potentially be beneficial in the management of conditions like diabetes.
Análisis Bioquímico
Biochemical Properties
1-(3-Aminoazetidin-1-yl)butan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, which are enzymes that break down proteins. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, inhibiting its activity. This inhibition can be crucial for studying the regulation of protease activity in different biological processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways involved in cell growth and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins that are essential for cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to changes in gene expression, as the activity of transcription factors and other regulatory proteins is affected. Additionally, this compound can interact with DNA and RNA, influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as organ damage or metabolic disturbances .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux, altering the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes. Once inside the cell, this compound can accumulate in certain compartments or organelles, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is important for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, affecting gene expression. Alternatively, this compound may accumulate in the cytoplasm, influencing cytoskeletal dynamics and cellular signaling .
Propiedades
IUPAC Name |
1-(3-aminoazetidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-3-7(10)9-4-6(8)5-9/h6H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUHDEMVVPHNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




